molecular formula C22H22Cl2N4OS B4564078 N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide

N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide

Cat. No.: B4564078
M. Wt: 461.4 g/mol
InChI Key: JJJPTHQCANPRBW-UHFFFAOYSA-N
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Description

N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C22H22Cl2N4OS and its molecular weight is 461.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.0891379 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Functional Materials

  • Synthesis of Novel Compounds : Research has shown the development of compounds with similar structural motifs, such as 1,2,4-triazoles, which are synthesized for their potential applications in various chemical reactions and as intermediates in organic synthesis (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010). These compounds have been explored for their ability to form stable structures and for their reactivity towards different chemical reagents.

  • Antimicrobial and Antitumor Activities : Some derivatives of 1,2,4-triazoles have been investigated for their antimicrobial and antitumor activities. This includes studies on substituted 1,2,4-triazoles and triazoline-5-thiones, which have shown potential in inhibiting the growth of various bacteria and cancer cells (Kaldrikyan, Melik-Oganjanyan, & Aresnyan, 2013). Such studies highlight the chemical versatility of these compounds and their potential in developing new therapeutic agents.

  • Material Science Applications : The unique chemical structures of compounds like N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide can be utilized in material science for the synthesis of novel materials with specific properties. Research into related compounds has explored their use in creating new types of polymers, coatings, and electronic materials that benefit from the stability and reactivity of the triazole ring.

Properties

IUPAC Name

N-[2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4OS/c1-3-11-28-20(9-10-25-21(29)16-6-4-5-15(2)12-16)26-27-22(28)30-14-17-7-8-18(23)13-19(17)24/h3-8,12-13H,1,9-11,14H2,2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJPTHQCANPRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(N2CC=C)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide
Reactant of Route 2
N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide
Reactant of Route 3
N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide
Reactant of Route 4
N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-3-methylbenzamide

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